An In-depth Technical Guide to Glyceryl tri(hexadecanoate-2,2-D2)
An In-depth Technical Guide to Glyceryl tri(hexadecanoate-2,2-D2)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glyceryl tri(hexadecanoate-2,2-D2), also known as Tripalmitin-d6, is a deuterated form of glyceryl tripalmitate, a triglyceride composed of a glycerol backbone esterified with three molecules of hexadecanoic acid (palmitic acid). The deuterium labels are specifically located at the C-2 position of each of the three fatty acid chains. This isotopic labeling makes it a valuable tool in metabolic research, particularly in studies involving lipid metabolism, as it can be readily traced and distinguished from its endogenous, non-labeled counterparts using mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.
This technical guide provides a comprehensive overview of Glyceryl tri(hexadecanoate-2,2-D2), including its chemical and physical properties, detailed experimental protocols for its synthesis and analysis, and its application in studying lipid metabolism signaling pathways.
Chemical and Physical Properties
The key chemical and physical properties of Glyceryl tri(hexadecanoate-2,2-D2) and its non-deuterated analog, Glyceryl tripalmitate (Tripalmitin), are summarized in the table below. This allows for a direct comparison of their fundamental characteristics.
| Property | Glyceryl tri(hexadecanoate-2,2-D2) | Glyceryl tripalmitate (Tripalmitin) |
| CAS Number | 241157-06-2[1] | 555-44-2[1][2] |
| Molecular Formula | C₅₁H₉₂D₆O₆ | C₅₁H₉₈O₆[2] |
| Molecular Weight | 813.37 g/mol | 807.3 g/mol [2] |
| Synonyms | Tripalmitin-D6, tri(hexadecanoyl-2,2-D2)glycerol | Glycerol tripalmitate, Palmitic triglyceride |
| Appearance | Solid | White powder |
| Solubility | Soluble in chloroform | Soluble in chloroform |
Experimental Protocols
Detailed methodologies for the synthesis and analysis of Glyceryl tri(hexadecanoate-2,2-D2) are crucial for its effective use in research. The following protocols are based on established chemical principles for the synthesis of deuterated fatty acids and their subsequent esterification, as well as standard analytical techniques for triglycerides.
Synthesis of Glyceryl tri(hexadecanoate-2,2-D2)
The synthesis of Glyceryl tri(hexadecanoate-2,2-D2) is a two-step process involving the synthesis of the deuterated fatty acid followed by its esterification to a glycerol backbone.
This protocol describes a general method for the deuteration of a fatty acid at the α-position.
Materials:
-
Hexadecanoic acid
-
Deuterium oxide (D₂O)
-
Potassium carbonate (K₂CO₃), anhydrous
-
Hydrochloric acid (HCl), concentrated
-
Diethyl ether
-
Magnesium sulfate (MgSO₄), anhydrous
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve hexadecanoic acid in a minimal amount of diethyl ether.
-
Add a catalytic amount of anhydrous potassium carbonate to the solution.
-
Add an excess of deuterium oxide (D₂O) to the flask.
-
Attach the reflux condenser and heat the mixture to reflux with vigorous stirring. The reaction is typically monitored by taking small aliquots and analyzing them by mass spectrometry to determine the extent of deuteration.
-
After the desired level of deuteration is achieved (typically after 24-48 hours), cool the reaction mixture to room temperature.
-
Acidify the mixture with concentrated HCl until the aqueous layer is acidic (pH ~2).
-
Transfer the mixture to a separatory funnel and extract the deuterated fatty acid with diethyl ether (3x).
-
Combine the organic layers and wash with brine (saturated NaCl solution).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent using a rotary evaporator to yield Hexadecanoic-2,2-d2 acid.
This protocol utilizes a lipase-catalyzed esterification for a more controlled and milder reaction compared to traditional chemical methods.
Materials:
-
Hexadecanoic-2,2-d2 acid (from Step 1)
-
Glycerol
-
Immobilized lipase (e.g., from Candida antarctica, Novozym 435)
-
Anhydrous hexane or another suitable organic solvent
-
Molecular sieves (3Å or 4Å)
-
Reaction vessel with a stirrer
-
Incubator or water bath
-
Filtration setup
-
Rotary evaporator
Procedure:
-
In a reaction vessel, dissolve Hexadecanoic-2,2-d2 acid in anhydrous hexane. The molar ratio of fatty acid to glycerol should be approximately 3.3:1 to favor the formation of the triglyceride.
-
Add glycerol to the mixture.
-
Add immobilized lipase to the reaction mixture (typically 5-10% by weight of the substrates).
-
Add molecular sieves to the mixture to remove the water produced during the esterification, which drives the reaction towards the product.
-
Incubate the reaction mixture at a controlled temperature (e.g., 50-60°C) with constant stirring.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or by analyzing small aliquots using gas chromatography (GC).
-
Once the reaction is complete (typically after 24-72 hours), filter off the immobilized lipase and molecular sieves. The lipase can often be washed and reused.
-
Remove the solvent from the filtrate using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure Glyceryl tri(hexadecanoate-2,2-D2).
Analytical Methods
Accurate analysis of Glyceryl tri(hexadecanoate-2,2-D2) is essential to confirm its identity, purity, and isotopic enrichment.
GC-MS is a powerful technique for separating and identifying triglycerides and for determining the level of deuterium incorporation.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (e.g., quadrupole or time-of-flight).
-
A capillary column suitable for high-temperature analysis of lipids (e.g., a short, narrow-bore column with a phenyl-methyl polysiloxane stationary phase).
Sample Preparation:
-
The triglyceride sample can be analyzed directly or after transesterification to fatty acid methyl esters (FAMEs). For direct analysis, dissolve a small amount of the sample in a suitable solvent like hexane or chloroform.
-
For FAME analysis, transesterify the triglyceride using a reagent such as sodium methoxide in methanol or boron trifluoride in methanol.
GC-MS Parameters (for intact triglyceride analysis):
-
Injector Temperature: 340°C
-
Oven Program: Start at 200°C, ramp to 350°C at 5-10°C/min, and hold for 10-15 minutes.
-
Carrier Gas: Helium at a constant flow rate.
-
MS Ionization: Electron Ionization (EI) at 70 eV.
-
MS Scan Range: m/z 50-900.
Data Analysis:
-
The retention time of the triglyceride peak will be characteristic of the compound.
-
The mass spectrum will show characteristic fragment ions. For triglycerides, a prominent fragment is the loss of one of the acyloxy groups ([M-RCOO]⁺). The molecular ion ([M]⁺) may be weak or absent.
-
The isotopic enrichment can be determined by analyzing the mass isotopomer distribution of the molecular ion or key fragment ions. The mass shift of +6 compared to the unlabeled tripalmitin will confirm the presence of the six deuterium atoms.
NMR spectroscopy provides detailed structural information and can confirm the position of the deuterium labels.
Instrumentation:
-
High-field NMR spectrometer (e.g., 400 MHz or higher).
Sample Preparation:
-
Dissolve approximately 10-20 mg of the sample in about 0.6 mL of deuterated chloroform (CDCl₃).
¹H NMR Spectroscopy:
-
The ¹H NMR spectrum of the deuterated compound will be very similar to that of unlabeled tripalmitin, with the key difference being the significant reduction or absence of the signal corresponding to the protons at the C-2 position of the fatty acid chains (typically a triplet around 2.3 ppm). The integration of the remaining proton signals relative to the glycerol backbone protons will confirm the high level of deuteration at the C-2 position.
¹³C NMR Spectroscopy:
-
The ¹³C NMR spectrum will also be similar to that of tripalmitin. The carbon atom at the C-2 position will show a characteristic triplet in the proton-coupled ¹³C NMR spectrum due to coupling with deuterium (I=1). In a proton-decoupled spectrum, this signal will be significantly attenuated or absent due to the long relaxation time of the deuterated carbon. The chemical shifts for tripalmitin are well-documented and can be used for comparison.
Signaling Pathways and Applications in Drug Development
Glyceryl tri(hexadecanoate-2,2-D2) is primarily used as a tracer to study the dynamics of triglyceride metabolism in vivo and in vitro. This is particularly relevant in the context of metabolic diseases such as obesity, type 2 diabetes, and non-alcoholic fatty liver disease (NAFLD), where triglyceride metabolism is often dysregulated. The regulation of triglyceride synthesis (lipogenesis) and breakdown (lipolysis) is tightly controlled by hormonal signaling pathways, principally those of insulin and glucagon.
Insulin Signaling and Triglyceride Synthesis
Insulin, released in response to high blood glucose levels, promotes the storage of energy in the form of triglycerides in adipose tissue and the liver.
Caption: Insulin signaling pathway promoting triglyceride synthesis.
Glucagon Signaling and Triglyceride Breakdown (Lipolysis)
Glucagon, released during periods of low blood glucose, signals the mobilization of stored energy by promoting the breakdown of triglycerides.
Caption: Glucagon signaling pathway promoting triglyceride breakdown.
By administering Glyceryl tri(hexadecanoate-2,2-D2) and tracing the appearance of the deuterated label in various lipid pools and their breakdown products, researchers can quantify the rates of triglyceride synthesis, breakdown, and transport. This information is invaluable for understanding the pathophysiology of metabolic diseases and for evaluating the efficacy of novel therapeutic agents designed to modulate lipid metabolism. For instance, a drug candidate aimed at reducing hepatic steatosis could be tested for its ability to decrease the incorporation of labeled fatty acids into hepatic triglycerides.
Conclusion
Glyceryl tri(hexadecanoate-2,2-D2) is a critical research tool for professionals in the fields of metabolism and drug development. Its specific isotopic labeling allows for precise tracking of triglyceride fate in complex biological systems. The experimental protocols and signaling pathway diagrams provided in this guide offer a foundational understanding for the synthesis, analysis, and application of this important molecule in advancing our knowledge of lipid metabolism and developing novel therapies for metabolic disorders.
